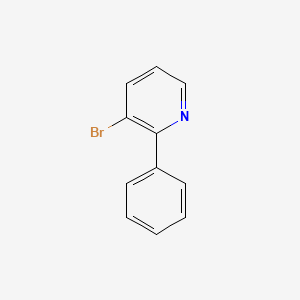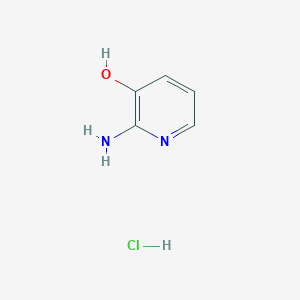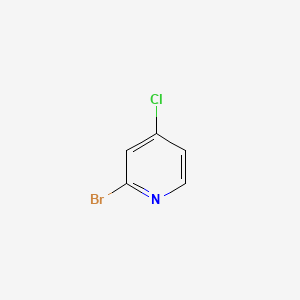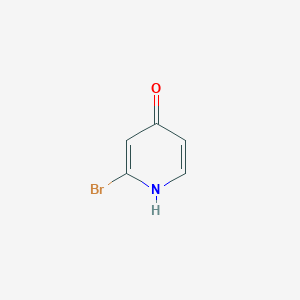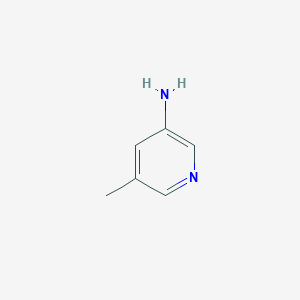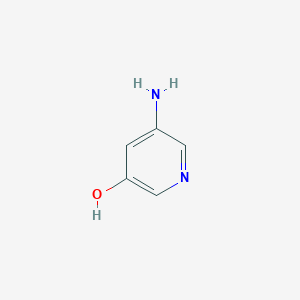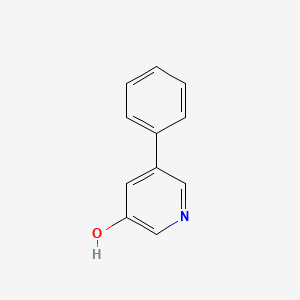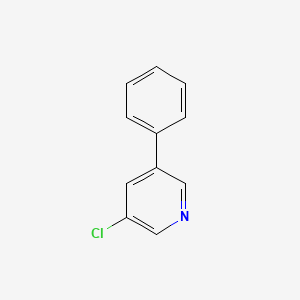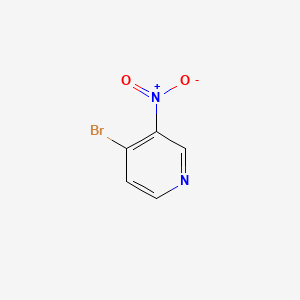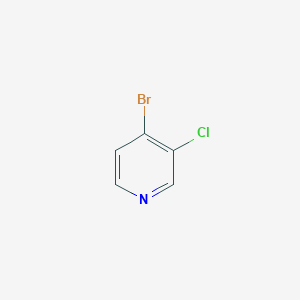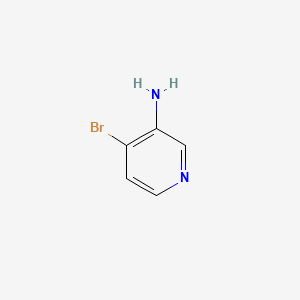
3-Acetoxybenzofuran
概要
説明
3-Acetoxybenzofuran (3-ABF) is a heterocyclic compound belonging to the benzofuran family of compounds. It is a naturally occurring compound found in some plants and fungi, as well as a synthetic compound used in laboratory experiments. 3-ABF has a wide range of uses in scientific research and has recently been the subject of numerous studies.
科学的研究の応用
Antibacterial Activity
3-Acetoxybenzofuran derivatives exhibit promising antibacterial properties. For instance, a novel derivative, 3-acetoxy-2-methylbenzoic anhydride, has shown significant antibacterial properties, albeit with no antifungal behavior. This compound was characterized using spectroscopic studies and X-ray crystallography, revealing its crystalline nature and potential as an antibacterial agent (Cakmak et al., 2022).
Anti-Breast Cancer Potential
Compounds derived from this compound, like 3-acyl-5-hydroxybenzofurans, have shown promise as potential drugs for breast cancer treatment. These compounds, synthesized using microwave-assisted synthesis, demonstrated varying anti-proliferative effects against human breast cancer MCF-7 cells, with some showing significant activity. The efficacy of these compounds suggests that this compound derivatives could be valuable in developing new anti-breast cancer therapies (Li et al., 2013).
Herbicidal Activity
Derivatives of this compound, like the 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been identified as potential herbicides. These compounds displayed strong phytotoxic effects on Arabidopsis thaliana, indicating their potential utility in agricultural applications (Araniti et al., 2014).
Potential for Pesticide Bioremediation
Studies on carbofuran-degrading bacteria like Chryseobacterium sp. BSC2-3 have shown that these strains can transform carbofuran into 3-hydroxycarbofuran. This transformation highlights the role of this compound derivatives in bioremediation processes, particularly in pesticide degradation, thereby contributing to environmental health (Park et al., 2022).
Antioxidant Properties
Certain this compound derivatives, like 2-phenylbenzofuran derivatives, have been studied for their antioxidant properties. These compounds, particularly stemofurans, have shown promising results in scavenging free radicals, suggesting their potential use in developing antioxidant drugs (Thuy et al., 2020).
Antibacterial Metabolites from Marine Sources
Compounds like bulbiferates A and B, derived from Microbulbifer sp. from marine sources, have been identified as effective against certain bacterial strains. These acetamidohydroxybenzoate esters demonstrate the potential of this compound derivatives in developing new antibacterial agents (Jayanetti et al., 2019).
作用機序
Target of Action
3-Acetoxybenzofuran is a derivative of benzofuran . Benzofuran compounds have been found to interact with various targets, including enzymes like lysozyme . .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been found to influence various biochemical pathways due to their broad range of biological activities
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and activity . .
生化学分析
Biochemical Properties
3-Acetoxybenzofuran plays a significant role in biochemical reactions as an intermediate compound. It interacts with various enzymes, proteins, and other biomolecules during its synthesis and application. The compound is known to be involved in the synthesis of pharmaceutically active compounds, which indicates its interaction with enzymes such as acetyltransferases and esterases. These enzymes facilitate the acetylation and hydrolysis reactions involving this compound, respectively .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of kinase activity, which can alter gene expression patterns and metabolic flux. Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit acetyltransferases, thereby affecting the acetylation of target proteins. This inhibition can result in changes in gene expression and cellular function. Additionally, the compound’s interaction with esterases leads to its hydrolysis, producing benzofuran and acetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as acetyltransferases and esterases, which facilitate its acetylation and hydrolysis, respectively. These metabolic pathways are crucial for the compound’s conversion into active metabolites and its subsequent elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This transport and distribution are essential for the compound’s biochemical activity and its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and proteins within these compartments .
特性
IUPAC Name |
1-benzofuran-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLZAJCKKRBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377796 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93680-80-9 | |
| Record name | 3-Acetoxybenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93680-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis described in the research paper?
A1: The research focuses on a practical and scalable synthesis of 7-methoxy-3(2H)-benzofuranone []. This compound likely holds value as a potential pharmaceutical or chemical intermediate. The synthesis utilizes commercially available 2-hydroxy-3-methoxybenzoic acid, converting it to 3-acetoxybenzofuran, which is then hydrolyzed to the target compound. This suggests This compound is a key intermediate in this specific synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



